HMG‑CoA Reductase Selectivity: Lack of Off‑Target Inhibition
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate (CHEMBL692515) was tested for inhibitory activity against rat hepatic microsomal HMG‑CoA reductase and lacked significant inhibitory activity [1]. In contrast, several salicylanilide derivatives and statin‑class compounds inhibit this enzyme with IC₅₀ values in the low‑nanomolar to micromolar range, representing a selectivity advantage for applications where HMG‑CoA pathway interference is undesired.
| Evidence Dimension | Inhibition of rat hepatic microsomal HMG‑CoA reductase |
|---|---|
| Target Compound Data | No significant inhibition observed |
| Comparator Or Baseline | Salicylanilide class members and statins (IC₅₀ typically 1 nM – 50 µM) |
| Quantified Difference | Activity below the detection threshold versus measurable inhibition for comparators |
| Conditions | Rat hepatic microsomal HMG‑CoA reductase enzymatic assay; reported in ChEMBL database (ChEMBL_80637) |
Why This Matters
Confirmed absence of HMG‑CoA reductase inhibition reduces the risk of cholesterol‑related off‑target effects, a key differentiation for researchers selecting probes that require a clean metabolic side‑effect profile.
- [1] BindingDB ChEMBL_80637 (CHEMBL692515). Assay: inhibitory activity against rat hepatic microsomal HMG‑CoA reductase. View Source
